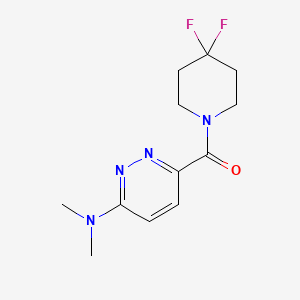![molecular formula C18H21N3O5S B2872539 ethyl 4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 946354-64-9](/img/structure/B2872539.png)
ethyl 4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a part of a series of novel triazole-pyrimidine-based compounds . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The compound was synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The yield was 85% and the melting point was 110–112°C .Molecular Structure Analysis
The structure of the compound was confirmed by FTIR, 1H and 13C NMR spectroscopy . Unambiguous evidence for the structure of the synthesized product was obtained from the single crystal X-ray analysis .Chemical Reactions Analysis
The compound showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical and Chemical Properties Analysis
The compound is a pale yellow solid . More detailed physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Derivatives : Novel 5-methyl-4-thiopyrimidine derivatives have been synthesized, starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These derivatives exhibit varying substituents, providing insights into their structural characteristics and potential applications in cytotoxic activity studies against various cell lines (Stolarczyk et al., 2018).
Crystal Structure Analysis : The crystal structures of these compounds have been explored, highlighting the significance of hydrogen bonding interactions in their stability. The variations in substituents contribute to their differing structural features and biological activities (Stolarczyk et al., 2018).
Chemical Transformations
Nucleophilic Substitution Reactions : The reactivity of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles has been investigated, revealing insights into the synthesis of a wide range of nucleophilic substitution products. This study provides a foundation for further exploration of chemical transformations involving this compound (Shadbolt & Ulbricht, 1967).
Applications in Material Science
Nonlinear Optical Properties : The synthesis and structural evaluation of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate have been carried out, focusing on its nonlinear optical properties. This research contributes to the development of materials with potential applications in optical technologies (Dhandapani et al., 2017).
Biomedical Research
Antimicrobial Analysis : The antimicrobial properties of novel chromone-pyrimidine coupled derivatives have been evaluated, highlighting the significance of these compounds in the development of new antimicrobial agents. This research provides insights into their potential therapeutic applications and safety profiles (Tiwari et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-5-26-17(23)15-11(3)19-18(24)21-16(15)27-9-14(22)20-12-8-10(2)6-7-13(12)25-4/h6-8H,5,9H2,1-4H3,(H,20,22)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOYZJIDQPZSIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C=CC(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(butylthio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872457.png)

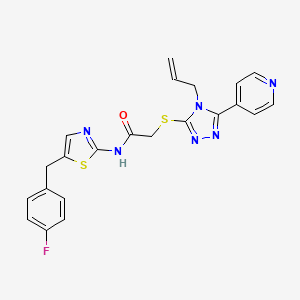
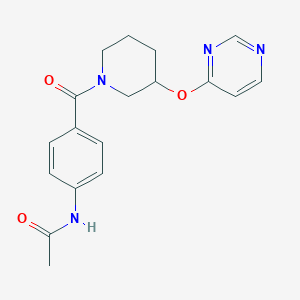

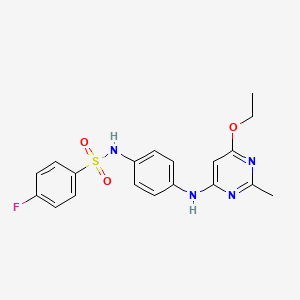

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetohydrazide](/img/structure/B2872469.png)
![3-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2872472.png)
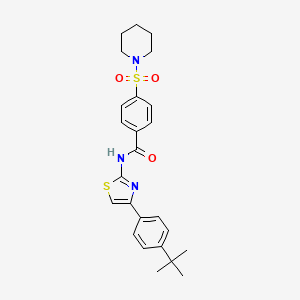
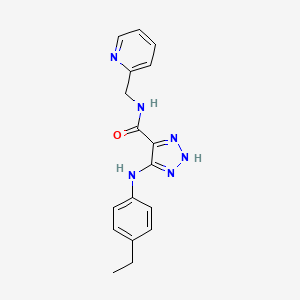

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2872478.png)
